molecular formula C13H17N3O B1424038 4-(Cyclohexyloxy)-1H-indazol-3-amine CAS No. 927802-30-0

4-(Cyclohexyloxy)-1H-indazol-3-amine

Cat. No. B1424038
M. Wt: 231.29 g/mol
InChI Key: BUAYYOWTCOGQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Cyclohexyloxy)-1H-indazol-3-amine” is an indazole derivative. Indazoles are a class of organic compounds that contain a phenyl group fused to a pyrazole ring . The “4-(Cyclohexyloxy)” indicates that a cyclohexyl group is attached to the indazole ring via an ether linkage. The “3-amine” suggests the presence of an amino group at the 3rd position of the indazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The cyclohexyloxy group would add steric bulk to the molecule and could influence its conformation and reactivity .


Chemical Reactions Analysis

As an indazole derivative, this compound could potentially participate in various chemical reactions. The presence of the amine group might make it a good nucleophile, and the ether group could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of an amine group could make it a base, and the ether group could influence its polarity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fused Tetracyclic Heterocycles Synthesis : Li et al. (2013) discuss a method involving a three-component reaction for creating fused tetracyclic heterocycles, which includes derivatives of 1H-indazol-3-amine. These compounds are synthesized in high yields and have potential applications in pharmaceuticals and materials science (Li et al., 2013).

  • Green Synthesis of Triazol-Amines : Guo et al. (2021) describe a metal- and oxidant-free synthesis method for structurally diverse 1H-1,2,4-triazol-3-amines. This method offers environmental friendliness and potential for large-scale applications, indicating the versatility of 1H-indazol-3-amine in green chemistry (Guo et al., 2021).

  • Microwave-Assisted Synthesis : Wang et al. (2015) highlight the use of microwave-assisted conditions for synthesizing 3-aryl-1H-indazol-5-amine derivatives, showcasing the efficiency and adaptability of 1H-indazol-3-amine in modern synthetic chemistry (Wang et al., 2015).

  • Electrophilic Aminations : Andreae and Schmitz (1991) discuss electrophilic aminations using oxaziridines, a process that could potentially involve 1H-indazol-3-amine derivatives. This method is significant for the synthesis of a variety of nitrogen-containing compounds (Andreae & Schmitz, 1991).

Applications in Drug Discovery and Material Science

  • Antitumor Activity : Lu et al. (2020) synthesized an indazole derivative with notable antitumor activity, showcasing the potential of 1H-indazol-3-amine derivatives in medicinal chemistry (Lu et al., 2020).

  • Photophysical Properties : The study by Guo et al. (2021) also explored the fluorescence and aggregation-induced emission properties of synthesized triazol-amines, indicating potential applications in optical materials (Guo et al., 2021).

Future Directions

The future directions for this compound would likely depend on its potential applications. If it exhibits desirable properties, it could be further studied and potentially used in areas such as medicinal chemistry .

properties

IUPAC Name

4-cyclohexyloxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAYYOWTCOGQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696411
Record name 4-(Cyclohexyloxy)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexyloxy)-1H-indazol-3-amine

CAS RN

927802-30-0
Record name 4-(Cyclohexyloxy)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclohexyloxy)-1H-indazol-3-amine
Reactant of Route 2
4-(Cyclohexyloxy)-1H-indazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-(Cyclohexyloxy)-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-(Cyclohexyloxy)-1H-indazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-(Cyclohexyloxy)-1H-indazol-3-amine
Reactant of Route 6
Reactant of Route 6
4-(Cyclohexyloxy)-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.